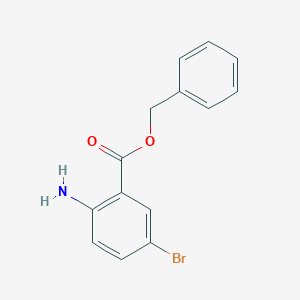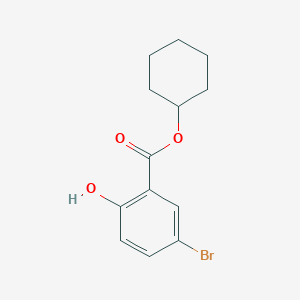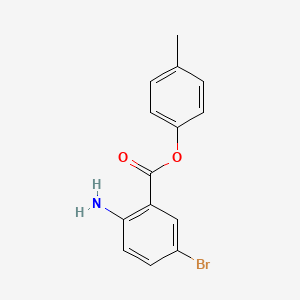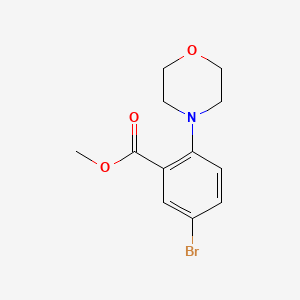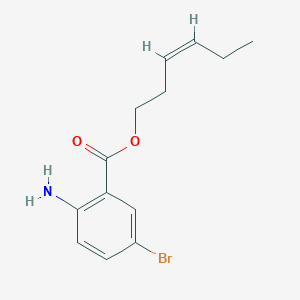
(Z)-hex-3-enyl 2-amino-5-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-hex-3-enyl 2-amino-5-bromobenzoate: is an organic compound that features a unique combination of a hexenyl group and a brominated benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-hex-3-enyl 2-amino-5-bromobenzoate typically involves the esterification of (Z)-hex-3-enol with 2-amino-5-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hexenyl group in (Z)-hex-3-enyl 2-amino-5-bromobenzoate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The brominated benzoate moiety can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the benzoate ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products:
Oxidation: Formation of hex-3-enal or hex-3-enoic acid.
Reduction: Formation of 2-amino-5-bromobenzyl alcohol or 2-amino-5-bromobenzylamine.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (Z)-hex-3-enyl 2-amino-5-bromobenzoate can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications in the development of new agrochemicals for pest control or plant growth regulation.
Wirkmechanismus
The mechanism of action of (Z)-hex-3-enyl 2-amino-5-bromobenzoate is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. For example, the amino group can form hydrogen bonds with active site residues of enzymes, while the brominated benzoate moiety can participate in hydrophobic interactions or π-π stacking with aromatic residues.
Vergleich Mit ähnlichen Verbindungen
(Z)-hex-3-enyl 2-amino-5-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
(Z)-hex-3-enyl 2-amino-5-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.
(Z)-hex-3-enyl 2-amino-5-iodobenzoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom in (Z)-hex-3-enyl 2-amino-5-bromobenzoate makes it more reactive in nucleophilic substitution reactions compared to its chlorine or fluorine analogs.
Biological Activity: The bromine atom can also influence the compound’s biological activity, potentially leading to different interactions with molecular targets compared to its halogenated counterparts.
Eigenschaften
CAS-Nummer |
1131587-73-9 |
|---|---|
Molekularformel |
C13H16BrNO2 |
Molekulargewicht |
298.18 g/mol |
IUPAC-Name |
hex-3-enyl 2-amino-5-bromobenzoate |
InChI |
InChI=1S/C13H16BrNO2/c1-2-3-4-5-8-17-13(16)11-9-10(14)6-7-12(11)15/h3-4,6-7,9H,2,5,8,15H2,1H3 |
InChI-Schlüssel |
HDDHBOMDFLJZBE-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C=C\CCOC(=O)C1=C(C=CC(=C1)Br)N |
SMILES |
CCC=CCCOC(=O)C1=C(C=CC(=C1)Br)N |
Kanonische SMILES |
CCC=CCCOC(=O)C1=C(C=CC(=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



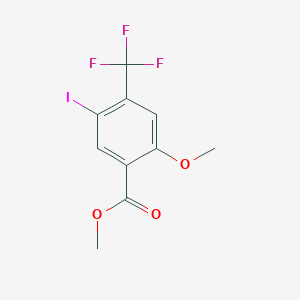
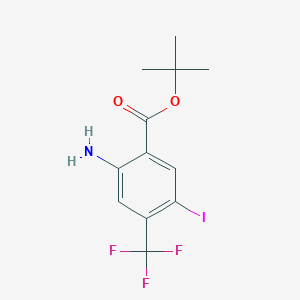
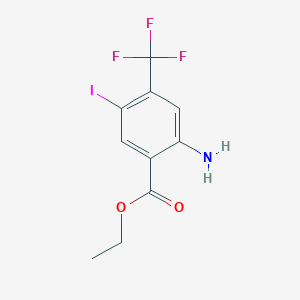

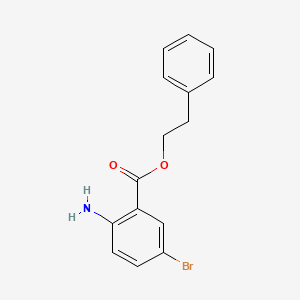


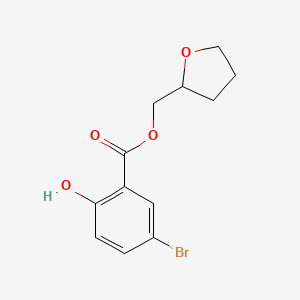
![1-allyl-6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3184618.png)
